Cas no 10038-41-2 (1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene)

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene structure
10038-41-2 structure
Product Name:1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene
CAS No:10038-41-2
MF:C14H12Br2O
MW:356.05248260498
CID:1125586
PubChem ID:12745757
Update Time:2025-04-20

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene
    • bis-(2-bromomethyl-phenyl) ether
    • 2,2'-oxybis(bromomethyl)benzene
    • Benzene, 1,1'-oxybis[2-(bromomethyl)-
    • CTK0E0218
    • 2-bromomethyl-phenyl ether
    • 2,2'-bis(bromomethyl)-diphenyl ether
    • 2,2'-bis(bromomethyl)diphenyl ether
    • 2,2'-oxybis((bromomethyl)benzene)
    • SureCN4440731
    • 2,2'-bis(bromomethyl)-1,1'-oxybisbenzene
    • bis-(2-bromomethyl-phenyl) ether; 2,2'-oxybis(bromomethyl)benzene; Benzene, 1,1'-oxybis[2-(bromomethyl)-; CTK0E0218; 2-bromomethyl-phenyl ether; 2,2'-bis(bromomethyl)-diphenyl ether; 2,2'-bis(bromomethyl)diphenyl ether; 2,2'-oxybis((bromomethyl)benzene); SureCN4440731; 2,2'-bis(bromomethyl)-1,1'-oxybisbenzene;
    • SCHEMBL4440731
    • 1,1'-Oxybis[2-(bromomethyl)benzene]
    • DTXSID00508738
    • 10038-41-2
    • bis(2-bromomethylphenyl)ether
    • Inchi: 1S/C14H12Br2O/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8H,9-10H2
    • InChI Key: TYHWOUFVKPTEDK-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=CC=1OC1C=CC=CC=1CBr

Computed Properties

  • Exact Mass: 353.92546
  • Monoisotopic Mass: 353.92549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23
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